molecular formula C12H14O B13249499 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbaldehyde

6,7,8,9-Tetrahydro-5H-benzo[7]annulene-7-carbaldehyde

Cat. No.: B13249499
M. Wt: 174.24 g/mol
InChI Key: OPRZIAMAZGZMCH-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzo7annulene-7-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of benzoannulene, featuring a tetrahydro structure with an aldehyde functional group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-benzo7annulene-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptanone with aromatic aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzo7annulene-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 6,7,8,9-Tetrahydro-5H-benzoannulene-7-carboxylic acid.

    Reduction: 6,7,8,9-Tetrahydro-5H-benzoannulene-7-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo7annulene-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzo7annulene-7-carbaldehyde largely depends on its functional groups and the context of its application. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aromatic ring structure may also interact with various molecular targets through π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-benzo7annulene-7-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and potential for forming various derivatives. Its tetrahydro structure also provides a degree of flexibility and stability compared to fully aromatic analogs.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRZIAMAZGZMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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